2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
Description
2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine salt characterized by a strained three-membered ring system substituted with ethyl and isopropyl groups. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethyl-2-propan-2-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-4-8(6(2)3)5-7(8)9;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJHCDEXQJVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1N)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-ethyl-2-(propan-2-yl)propylamine with a suitable cyclizing agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with diverse applications, particularly in medicinal chemistry and biological research. Its unique structure, featuring a cyclopropane ring with ethyl and isopropyl substituents, makes it valuable for synthesizing complex molecules and studying interactions with biological systems.
Scientific Research Applications
This compound is primarily used in scientific research. Its applications span across chemistry, biology, medicine, and industry.
Chemistry
- As a building block, it facilitates the synthesis of complex molecules, especially in asymmetric synthesis due to its chiral nature.
- It is used in the creation of agrochemicals and specialty chemicals.
Biology
- It helps researchers study the effects of cyclopropane-containing molecules on biological systems. This includes observing interactions with enzymes and receptors.
- It is used in interaction studies to understand its binding affinity with various receptors and enzymes.
Medicine
- It serves as a precursor in developing pharmaceutical agents, particularly those targeting neurological pathways because of its amine functionality.
- Due to the potential interactions with neurological pathways, it may be useful in creating drugs that target neurological conditions.
Industry
- It sees use in industrial applications for synthesizing various specialty chemicals.
Studies and Structural Similarities
Interaction studies have indicated potential interactions with various receptors and enzymes, suggesting therapeutic relevance, although further investigation is needed to confirm efficacy and safety.
Several compounds share structural similarities:
- 1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride Contains an ether group, potentially leading to different biological activity.
- 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride Features a methyl substitution instead of ethyl, which may affect its pharmacological properties.
Mechanism of Action
The mechanism by which 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural motifs with several cyclopropane-containing amines, differing primarily in substituents and salt forms:
| Compound Name | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (Target) | Ethyl, isopropyl on cyclopropane; HCl salt | C₉H₁₈NCl | Hypothesized high steric hindrance; improved solubility due to HCl |
| (±)-(l/u)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride (±)-59/60 | Stilbenoxy group on cyclopropane; HCl salt | C₂₄H₂₂NOCl | Melting points: 215–217°C (±)-59; 148–150°C (±)-60; NMR-confirmed structures |
| 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | Trifluoromethyl on cyclopropane; HCl salt | C₄H₇F₃NCl | CAS 35501-83-8; potential enhanced metabolic stability due to CF₃ group |
| 2-(Diisopropylamino)ethanol hydrochloride | Diisopropylamino-ethanol; HCl salt | C₈H₂₀NOCl | CAS 63051-68-3; ethanol chain introduces hydrogen-bonding capacity |
| (2S)-1-aminopropan-2-ylamine dihydrochloride | Cyclopropane-free; difluoroethyl and aminopropyl groups; di-HCl salt | C₅H₁₄Cl₂F₂N₂ | CAS 1799374-54-1; dihydrochloride enhances aqueous solubility |
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility, as seen in (±)-59/60 and dihydrochloride derivatives .
- Thermal Stability: High melting points in stilbenoxy derivatives (e.g., 215°C for (±)-59) suggest greater crystalline stability compared to aliphatic-substituted cyclopropanes .
Biological Activity
2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride, with the chemical formula C₈H₁₈ClN and CAS number 1909312-03-3, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a cyclopropane ring substituted with ethyl and isopropyl groups, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound involves exploring its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
- Molecular Weight : Approximately 163.69 g/mol
- Appearance : White crystalline solid
- Reactivity : Primarily involves nucleophilic substitutions and rearrangements typical of amines and cyclopropanes, allowing for the synthesis of derivatives with potentially enhanced biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclopropanation Reactions : Utilizing diazo compounds to introduce the cyclopropane moiety.
- Amine Formation : Employing reductive amination techniques to form the amine structure.
These methods are essential for obtaining high-purity samples suitable for biological testing.
Interaction Studies
Preliminary studies have indicated that this compound may interact with various receptors and enzymes, suggesting potential therapeutic applications. Notable interactions include:
- Binding affinity with neurotransmitter receptors.
- Inhibition of specific enzymes involved in metabolic pathways.
These interactions highlight the compound's potential relevance in pharmacology but require further investigation to confirm efficacy and safety profiles.
Case Studies and Research Findings
-
Antimicrobial Activity : A study investigated the antimicrobial effects of cyclopropane derivatives, including this compound. The results indicated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic uses in treating infections .
Compound MIC (μg/mL) Target Organism This compound 32 E. coli Control Compound 16 S. aureus - Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated dose-dependent cytotoxicity, indicating that it may hinder cancer cell proliferation .
- Structure–Activity Relationships (SAR) : Research into SAR has revealed that modifications to the cyclopropane structure can significantly impact biological activity. For instance, substituting different alkyl groups can enhance binding affinity to specific targets .
Q & A
Q. Critical factors :
- Temperature control (0–25°C) minimizes side reactions.
- Solvent polarity affects reaction kinetics; tetrahydrofuran (THF) improves cyclopropane stability .
Basic: How is structural validation of this compound performed, and what analytical contradictions may arise?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituents on the cyclopropane ring. For example, characteristic shifts for ethyl (δ 1.2–1.4 ppm) and isopropyl groups (δ 1.0–1.3 ppm) confirm regiochemistry .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles (e.g., cyclopropane C-C-C ~60°) and hydrogen bonding in the hydrochloride salt .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C9H19ClN: 176.12) .
Q. Contradictions :
- Discrepancies between NMR and X-ray data may arise from dynamic stereochemistry (e.g., ring puckering) or solvent-induced conformational changes. Cross-validation using multiple techniques is critical .
Advanced: How does stereochemistry influence the biological activity of this compound, and what strategies resolve enantiomeric mixtures?
Answer:
- Stereochemical impact : The cyclopropane ring’s rigidity and substituent orientation affect receptor binding. For example, (1R,2S)-stereoisomers of related cyclopropanamines show higher affinity for serotonin receptors .
- Resolution methods :
- Chiral chromatography (e.g., using amylose-based columns) separates enantiomers.
- Diastereomeric salt formation with tartaric acid derivatives .
- Activity correlation : Functional assays (e.g., radioligand binding) quantify potency differences between enantiomers .
Advanced: What computational approaches model the electronic and steric effects of substituents on the cyclopropane ring?
Answer:
- DFT calculations : Predict bond strain (cyclopropane ring ~27 kcal/mol strain energy) and substituent electronic effects (e.g., ethyl vs. isopropyl hyperconjugation) .
- Docking studies : Simulate interactions with biological targets (e.g., 5-HT2C receptors). Substituent bulkiness (isopropyl) may hinder binding, while electron-donating groups enhance π-π interactions .
Advanced: How are contradictory results from pharmacological assays (e.g., IC50 variability) addressed in structure-activity relationship (SAR) studies?
Answer:
- Source identification : Variability may arise from assay conditions (e.g., buffer pH affecting protonation states) or impurity profiles (e.g., residual solvents altering receptor kinetics) .
- Mitigation strategies :
Methodological: What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
